6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile
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Overview
Description
6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile is a complex organic compound with a unique structure that includes a thiazine ring, a hydroxyphenyl group, and a butylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with a thioamide under acidic conditions to form the thiazine ring. The butylsulfanyl group is then introduced via nucleophilic substitution using butylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The thiazine ring can interact with metal ions, potentially affecting metalloproteins .
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile
- 6-(Ethylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile
- 6-(Propylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile
Uniqueness
6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile is unique due to the presence of the butylsulfanyl group, which can influence its lipophilicity and biological activity. The longer alkyl chain may enhance its ability to interact with hydrophobic regions of proteins or cell membranes, potentially leading to different biological effects compared to its shorter-chain analogs.
Properties
Molecular Formula |
C15H16N2O2S2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-butylsulfanyl-2-(2-hydroxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazine-5-carbonitrile |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-3-8-20-15-11(9-16)13(19)17-14(21-15)10-6-4-5-7-12(10)18/h4-7,14,18H,2-3,8H2,1H3,(H,17,19) |
InChI Key |
OBEAOIDACKPLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C(=O)NC(S1)C2=CC=CC=C2O)C#N |
Origin of Product |
United States |
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